tert-Butyl 2-(4-(ethylsulfonyl)phenyl)acetate
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Overview
Description
tert-Butyl 2-(4-(ethylsulfonyl)phenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an ethylsulfonyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-(ethylsulfonyl)phenyl)acetate typically involves the esterification of 2-(4-(ethylsulfonyl)phenyl)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(4-(ethylsulfonyl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
tert-Butyl 2-(4-(ethylsulfonyl)phenyl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-(ethylsulfonyl)phenyl)acetate depends on its specific application. In chemical reactions, the ester group can undergo hydrolysis to form the corresponding acid and alcohol. The ethylsulfonyl group can participate in various reactions, including oxidation and substitution, influencing the overall reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(4-(methylsulfonyl)phenyl)acetate
- tert-Butyl 2-(4-(chlorosulfonyl)phenyl)acetate
- tert-Butyl 2-(4-(fluorosulfonyl)phenyl)acetate
Uniqueness
tert-Butyl 2-(4-(ethylsulfonyl)phenyl)acetate is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical properties compared to its analogs. The ethylsulfonyl group can influence the compound’s reactivity, making it suitable for specific applications in synthesis and research.
Properties
IUPAC Name |
tert-butyl 2-(4-ethylsulfonylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4S/c1-5-19(16,17)12-8-6-11(7-9-12)10-13(15)18-14(2,3)4/h6-9H,5,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTESSQFOFAAUBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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